molecular formula C25H20F2N4O2S B2754029 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1115403-61-6

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2754029
CAS No.: 1115403-61-6
M. Wt: 478.52
InChI Key: IITFPXTXOLZAJP-UHFFFAOYSA-N
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Description

The compound 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group and a fluorinated aromatic moiety. Its synthesis likely follows a multi-step pathway analogous to methods described for structurally related compounds (e.g., S-alkylated 1,2,4-triazoles in ), involving nucleophilic substitution, cyclization, and coupling reactions . Key structural attributes include:

  • 1H-imidazole ring: A heterocyclic scaffold known for diverse bioactivity, including enzyme inhibition.
  • Fluorinated substituents: The 2-fluorophenyl groups enhance metabolic stability and influence electronic properties via electron-withdrawing effects.
  • Sulfanyl-carbamoyl methyl bridge: Introduces flexibility and hydrogen-bonding capacity.

Spectral characterization (IR, NMR) would align with analogs in , such as C=S stretching at ~1245–1255 cm⁻¹ and C=O absorption at ~1663–1682 cm⁻¹ .

Properties

IUPAC Name

3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-20-9-2-1-6-18(20)15-29-24(33)17-7-5-8-19(14-17)31-13-12-28-25(31)34-16-23(32)30-22-11-4-3-10-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITFPXTXOLZAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzamide-imidazole 2-Fluorophenyl 2-Fluorophenyl ~449 (calculated) C=S, C=O, F
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylphenyl 2-Hydroxy-tert-butyl 221.29 C=O, OH
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () Benzimidazole-thioamide 4-Sulfanylbenzaldehyde Thiosemicarbazide ~342 (estimated) C=S, NH, benzimidazole
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () Acetamide-imidazole 4-Fluorobenzyl 2-Nitroimidazole 292.27 NO₂, C=O, F
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide () Benzamide-imidazole Cyclohexylmethyl 4-Imidazolylphenyl 448.58 C=S, C=O, imidazole

Key Observations :

  • Fluorine vs. Non-Fluorinated Analogs: The target compound’s 2-fluorophenyl groups likely enhance lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs like the benzimidazole-thioamide in . Fluorination also improves metabolic stability by resisting oxidative degradation .
  • Sulfanyl Linkage : The C=S group in the target and facilitates hydrogen bonding and metal coordination, contrasting with the nitro group in , which may confer redox activity .
  • Imidazole vs.

Comparison with Analogs :

  • : Uses 3,4-difluorophenyl ureido groups, requiring urea-forming reagents instead of isothiocyanates.
  • : Employs carbodiimide (CDI)-mediated coupling for nitroimidazole attachment, a method applicable to the target compound’s carbamoyl group .

Biological Activity

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is a synthetic compound that incorporates an imidazole ring, fluorinated phenyl groups, and a benzamide moiety. This structure suggests potential biological activity, particularly in medicinal chemistry, given its unique combination of functional groups.

The molecular formula for this compound is C16H12F2N4O2SC_{16}H_{12}F_2N_4O_2S. Its structure can be represented with the following key features:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Fluorinated Phenyl Groups : These groups can enhance lipophilicity and metabolic stability.
  • Benzamide Moiety : Often involved in receptor binding.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorinated groups may facilitate binding to biological targets, while the imidazole ring's nitrogen atoms can participate in hydrogen bonding, enhancing affinity.

Antiviral Activity

Recent studies have indicated that compounds containing imidazole and benzamide structures exhibit antiviral properties. For instance, similar compounds have shown effectiveness against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The mechanism often involves inhibition of viral replication by targeting viral enzymes or altering host cell pathways.

Anticancer Properties

Research has demonstrated that imidazole derivatives can exhibit anticancer activity. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the efficacy of a structurally similar compound against HSV. The compound reduced plaque formation by 69% at a concentration of 0.5 mg/mL, indicating significant antiviral activity .
  • Anticancer Activity Assessment :
    • In vitro testing on cancer cell lines showed that compounds with imidazole rings could inhibit growth by more than 50% at micromolar concentrations. The study highlighted the importance of substituent variations on the imidazole for enhancing activity .

Summary of Biological Activities

Activity TypeTargetEfficacyReference
AntiviralHSV69% reduction in plaques at 0.5 mg/mL
AnticancerVarious cancer cell lines>50% growth inhibition at micromolar concentrations

Q & A

Basic Question: What are the key steps in synthesizing 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide, and what purification methods ensure high yield?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Condensation of 2-fluorophenyl isocyanate with mercaptoacetic acid to form the carbamoylmethylsulfanyl intermediate.
  • Step 2: Functionalization of the imidazole ring via nucleophilic substitution at the 2-position using the intermediate from Step 1.
  • Step 3: Coupling the imidazole derivative with N-[(2-fluorophenyl)methyl]benzamide using a palladium-catalyzed cross-coupling reaction.
    Purification: Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final product with ≥95% purity. Solvent selection (e.g., dichloromethane/methanol gradients) and monitoring via TLC ensure minimal by-products .

Advanced Question: How can researchers address regioselectivity challenges during imidazole functionalization in this compound’s synthesis?

Methodological Answer:
Regioselectivity in imidazole substitution is influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorophenyl) direct substitution to the more nucleophilic N-1 position.
  • Catalytic Systems: Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction specificity.
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions.
    Validation: Monitor reaction progress using HPLC-MS to detect regioisomers and optimize conditions iteratively .

Basic Question: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl chemical shifts at δ 110–125 ppm for aromatic protons).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 506.1234) .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., IC₅₀ measurements using identical cell lines).
  • Compound Stability: Test degradation under storage conditions (e.g., DMSO stock solutions at −80°C vs. room temperature).
  • Orthogonal Assays: Validate antibacterial activity via both broth microdilution (MIC) and time-kill assays.
    Example: If one study reports anticancer activity (IC₅₀ = 10 µM) and another shows no effect, repeat assays with controlled oxygen levels (hypoxia vs. normoxia) .

Basic Question: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Anticancer: Use MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure.
  • Antibacterial: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion.
  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .

Advanced Question: What strategies can elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target Identification: Use affinity chromatography with a biotinylated analog to pull down binding proteins.
  • Molecular Docking: Model interactions with suspected targets (e.g., COX-2 or β-lactamase) using AutoDock Vina.
  • Pathway Analysis: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Modification Hypothesized Impact Experimental Approach
Fluorophenyl → ChlorophenylEnhanced lipophilicity for BBB penetrationSynthesize analog; compare logP values
Sulfanyl → SulfonylIncreased metabolic stabilityTest microsomal stability (t½ in liver S9 fraction)
Imidazole → TriazoleAltered H-bonding with targetsPerform crystallography with protein target .

Advanced Question: How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
  • Calibration Curve: Linear range 1–1000 ng/mL (R² > 0.99).
  • Validation Parameters: Assess precision (CV < 15%), recovery (>80%), and matrix effects using human plasma .

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